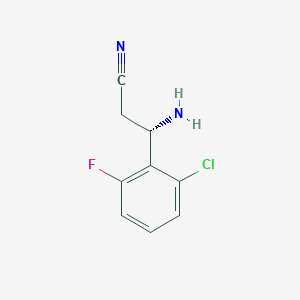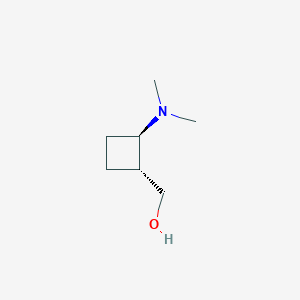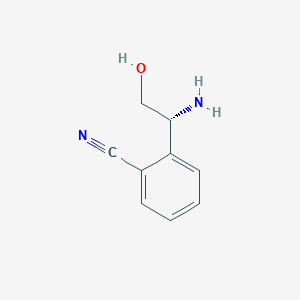
3-Methyl-3-(methyldisulfanyl)butyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(methyldisulfanyl)butyl formate is an organic compound with the molecular formula C7H14O2S2. It is characterized by the presence of a formate ester group and a disulfide linkage, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methyldisulfanyl)butyl formate typically involves the esterification of 3-Methyl-3-(methyldisulfanyl)butanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(methyldisulfanyl)butyl formate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The formate ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methyl-3-(methyldisulfanyl)butanol.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(methyldisulfanyl)butyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(methyldisulfanyl)butyl formate involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. The formate ester group can be hydrolyzed, releasing formic acid, which may further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-sulfanylbutyl formate: Lacks the disulfide linkage, resulting in different chemical properties.
3-Mercapto-3-methylbutyl formate: Contains a thiol group instead of a disulfide linkage
Uniqueness
3-Methyl-3-(methyldisulfanyl)butyl formate is unique due to its disulfide linkage, which imparts distinct redox properties and reactivity. This makes it valuable in applications where redox activity is crucial .
Eigenschaften
Molekularformel |
C7H14O2S2 |
|---|---|
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
[3-methyl-3-(methyldisulfanyl)butyl] formate |
InChI |
InChI=1S/C7H14O2S2/c1-7(2,11-10-3)4-5-9-6-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PUWFBVVBLYUEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCOC=O)SSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)


![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)



